Isopentenyl-Adenine-9-glucoside
Description
Contextualization within Cytokinin Phytohormones and Conjugates
Cytokinins are a group of plant hormones that promote cell division (cytokinesis) and influence a wide array of developmental processes, including shoot and root growth, leaf senescence, and apical dominance. pnas.org The primary structure of cytokinins consists of an adenine (B156593) molecule with a side chain attached to the N6 position. mdpi.comnih.gov Based on the nature of this side chain, cytokinins are broadly classified into isoprenoid and aromatic types. mdpi.com Isopentenyladenine (iP), the precursor to iP9G, is a predominant isoprenoid cytokinin. pnas.orgmdpi.com
To maintain hormonal balance, plants employ several regulatory mechanisms, including the synthesis, degradation, and conjugation of hormones. nih.gov Cytokinin conjugates are formed by the attachment of molecules like glucose or ribose to the cytokinin skeleton. mdpi.comnih.gov These modifications can alter the biological activity, transport, and storage of cytokinins. pnas.orgtandfonline.comgdcollegebegusarai.com
Isopentenyl-Adenine-9-Glucoside is an N-glucoside, meaning a glucose molecule is attached to the nitrogen atom at the 9th position of the adenine ring. mdpi.com This conjugation is catalyzed by enzymes known as uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). mdpi.comfrontiersin.org Specifically, in the model plant Arabidopsis thaliana, UGT76C1 and UGT76C2 are responsible for the N-glucosylation of cytokinins at the N7 and N9 positions. researchgate.netyork.ac.uk These N-glucosides are one of the most abundant forms of cytokinins found in many plant species. frontiersin.orgnih.govmdpi.com
Historical Perspectives on Cytokinin N-Glucosides as Inactive Forms
For many years, cytokinin N-glucosides, including iP9G, were largely considered to be inactive, terminal products of cytokinin metabolism. frontiersin.orgfrontiersin.orgnih.govnih.gov This perspective was based on several key observations:
Inability to Activate Receptors: N-glucosides themselves are not recognized by the cytokinin perception system and therefore cannot directly trigger the cytokinin signaling pathway. frontiersin.orgnih.gov
Low Activity in Bioassays: In many standard cytokinin bioassays, such as those measuring cell division or shoot regeneration, N-glucosides showed little to no activity compared to their corresponding free bases. mdpi.comnih.govnih.gov
This view positioned N-glucosylation as a detoxification or irreversible inactivation pathway, a mechanism for plants to permanently remove excess active cytokinins. frontiersin.org
Evolving Understanding of this compound's Biological Activity
Recent research has begun to challenge the long-held dogma of N-glucosides as solely inactive compounds. A more nuanced understanding of the biological role of this compound is emerging, supported by several lines of evidence:
Delayed Leaf Senescence: A significant finding is the ability of exogenously applied iP9G to delay leaf senescence, a process characterized by the degradation of chlorophyll (B73375) and other cellular components. nih.govnih.govresearchgate.net This effect, while sometimes less potent than that of the free base iP, clearly indicates a biological activity for iP9G in this specific developmental context. nih.govresearchgate.netresearchgate.net
Gene Expression Analysis: Transcriptomic studies have revealed that iP9G can influence the expression of a limited but significant set of genes. nih.govnih.gov Notably, some of these genes are related to the cytokinin signaling pathway, such as the type-A response regulator ARR6, suggesting an interaction with the cytokinin network. nih.govnih.gov While the changes in gene expression are less extensive than those induced by iP, they point towards a specific, rather than a general, signaling role for iP9G during senescence. nih.gov
Potential for Conversion to Active Forms: While historically considered irreversible, there is now evidence suggesting that some N-glucosides can be metabolized in vivo to release the active free cytokinin base. frontiersin.orgnih.gov For instance, studies with trans-zeatin (B1683218) (tZ) N-glucosides have shown their conversion to the free base. frontiersin.org This raises the possibility that the observed biological activity of iP9G may be, at least in part, due to its conversion to iP in specific tissues or under particular conditions. nih.gov
Role in Hormone Homeostasis and Transport: The high abundance of N-glucosides in various plant tissues, including the xylem, suggests they may have a role in the transport of cytokinins throughout the plant. frontiersin.orgnih.gov Their formation and potential hydrolysis in different locations could be a sophisticated mechanism for regulating the levels of active cytokinins in specific cells and tissues.
This evolving perspective suggests that this compound is not merely an inactive metabolic byproduct but may function as a stable, transportable form of cytokinin that can exert biological effects, particularly in the regulation of leaf senescence. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
83087-94-9 |
|---|---|
Molecular Formula |
C16H23N5O5 |
Molecular Weight |
365.38 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16-/m1/s1 |
InChI Key |
XEHLLUQVSRLWMH-HDNYONAXSA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
Occurrence and Endogenous Distribution of Isopentenyl Adenine 9 Glucoside in Biological Systems
Presence Across Plant Species, with Emphasis on Vascular Plants
Isopentenyl-adenine-9-glucoside is a naturally occurring cytokinin metabolite found across a wide variety of vascular plants. researchgate.netmdpi.com Cytokinin N-glucosides, including iP9G, are considered a significant group of cytokinin metabolites in many plant species and are characteristically formed in vascular plants, as opposed to non-vascular plants like mosses, algae, and fungi. researchgate.net
The presence of iP9G has been identified in numerous model organisms and crop species. For instance, it is found in the dicotyledonous plant Arabidopsis thaliana and has been reported in other dicots such as tobacco and potato. nih.govfrontiersin.org It is also present in monocotyledonous plants like maize (Zea mays) and rice (Oryza sativa). researchgate.netapsnet.org Specific research has also documented its occurrence in the sweet potato (Ipomoea batatas) and the Christmas rose (Helleborus niger). nih.govoup.com The formation of N-glucosides like iP9G is a common metabolic pathway in vascular plants, often occurring when cytokinin levels are high, such as after overexpression of cytokinin biosynthetic genes or external application of cytokinins. frontiersin.org
Intracellular and Tissue-Specific Localization within Plant Organs
The distribution of this compound within plants is not uniform, with its localization varying at the tissue and subcellular levels.
Studies in Arabidopsis have detected iP9G in both leaves and roots. mdpi.com In rice, an accumulation of iP9G was observed in leaf blades following infection with blast fungus, indicating its presence and potential role in stress responses within leaf tissue. apsnet.org Quantitative analysis in Helleborus niger revealed that cytokinins, including 9-glucosides, were predominantly localized in the seeds during fruit development. oup.com The presence of cytokinin N-glucosides in the xylem sap has also been noted, which suggests they may function as transport forms within the plant. frontiersin.org
At the subcellular level, research in Arabidopsis and barley has shown that cytokinin N-glucosides are primarily found in the apoplast (the space outside the plasma membrane) and, to a lesser degree, in the vacuoles. mdpi.com They are generally not detected in the cytosol. mdpi.com This compartmentation is a key factor in regulating the levels of active cytokinins available to receptors, which are mainly located in the endoplasmic reticulum but can also be present at the plasma membrane. nih.govfrontiersin.orgresearchgate.net
Quantitative Profiling and Relative Abundance in Planta
The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. It is often one of several cytokinin glucosides present, and its abundance is relative to other forms.
In the model plant Arabidopsis thaliana, iP9G is often present at significant levels, though it is typically far less abundant than its isomer, isopentenyladenine-7-glucoside (iP7G). nih.gov However, the concentration of iP9G is frequently higher than that of the active cytokinin base, isopentenyladenine (iP), and its riboside (iPR). nih.gov For example, in one study on Arabidopsis leaves, the concentration of iP9G was measured, but it did not exceed 10 pmol·g⁻¹ fresh weight (FW). mdpi.com Another study on Arabidopsis seedlings showed that inducing the transcription factor ESR2 led to a significant increase in total cytokinin levels, with iP-type cytokinins showing notable accumulation. oup.com
In rice leaf blades, infection with Magnaporthe oryzae led to a four-fold increase in iP9G levels, reaching approximately 2.26 pmol·g⁻¹ FW 60 hours after inoculation. apsnet.org This indicates a dynamic regulation of its abundance in response to biotic stress.
The following tables present quantitative data from research findings on the levels of iP9G and related compounds in different plant contexts.
Table 1: Cytokinin Content in Wild Type and Transgenic Arabidopsis thaliana Seedlings
This table shows the levels of various cytokinin forms in wild-type (Col-0) and ESR2-ER (induced and mock-treated) Arabidopsis seedlings. Data is presented in pmol/g fresh weight (FW).
| Genotype | Total iP-types | iP | iPR | iPRMP | iP7G | iP9G |
| Col-0 | 10.74 ± 0.63 | 0.08 ± 0.01 | 0.17 ± 0.02 | 1.15 ± 0.12 | 8.87 ± 0.52 | 0.47 ± 0.03 |
| ESR2-ER (mock) | 10.66 ± 0.82 | 0.07 ± 0.01 | 0.16 ± 0.01 | 1.12 ± 0.13 | 8.85 ± 0.71 | 0.46 ± 0.04 |
| ESR2-ER (induced) | 22.03 ± 1.12 | 0.28 ± 0.03 | 0.35 ± 0.03 | 2.19 ± 0.13 | 18.29 ± 1.01 | 0.92 ± 0.07 |
Data sourced from a study on the effects of ESR2 induction. oup.com
Table 2: Cytokinin Levels in Rice Leaf Blades After Blast Fungus Inoculation
This table displays the concentration of various cytokinin species in rice leaf blades at different time points after inoculation with Magnaporthe oryzae (Inoculated) compared to a mock treatment. Data is presented in pmol/g fresh weight (FW).
| Compound | Treatment | 36 hpi | 48 hpi | 60 hpi |
| iP | Mock | 0.21 ± 0.02 | 0.55 ± 0.06 | 0.80 ± 0.10 |
| Inoculated | 0.37 ± 0.08 | 5.06 ± 0.89 | 80.05 ± 8.99 | |
| iPR | Mock | 0.1 ± 0.01 | 0.32 ± 0.02 | 0.44 ± 0.13 |
| Inoculated | 0.13 ± 0.01 | 0.29 ± 0.03 | 2.84 ± 0.34 | |
| iPRP | Mock | 1.62 ± 0.19 | 7.66 ± 0.54 | 6.36 ± 1.36 |
| Inoculated | 3.18 ± 0.45 | 10.21 ± 1.53 | 125.90 ± 8.4 | |
| iP7G | Mock | 0.02 ± 0.00 | 0.03 ± 0.00 | 0.02 ± 0.00 |
| Inoculated | – | – | 0.17 ± 0.08 | |
| iP9G | Mock | 0.63 ± 0.15 | 0.69 ± 0.36 | 0.55 ± 0.10 |
| Inoculated | 0.65 ± 0.18 | 0.89 ± 0.25 | 2.26 ± 0.19 |
Data adapted from a study on rice defense responses. apsnet.org
Biosynthesis Pathways and Precursors of Isopentenyl Adenine 9 Glucoside
Enzymatic Glucosylation: UDP-Glucosyltransferase (UGT) Activityresearchgate.netfrontiersin.orgnih.govnih.gov
The conjugation of glucose to cytokinin molecules, a process known as glucosylation, is a primary mechanism for modulating their activity levels within the plant. researchgate.net This reaction is catalyzed by a large family of enzymes called UDP-glucosyltransferases (UGTs). nih.gov These enzymes transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule, such as a cytokinin. nih.govfrontiersin.org This modification can occur on either the N6-side chain (O-glucosylation) or the purine (B94841) ring at the N3, N7, or N9 positions (N-glucosylation). nih.govnih.gov
The formation of N-glucosides, like isopentenyladenine-9-glucoside, is generally considered a mechanism for the irreversible deactivation of cytokinins, playing a crucial role in hormone homeostasis. researchgate.netyork.ac.uknih.gov While the process of cytokinin glucosylation has been recognized for many years, the specific enzymes responsible for N-glucosylation were not identified until systematic screening efforts were undertaken. researchgate.netnih.gov A comprehensive screening of 105 recombinant UGTs from Arabidopsis thaliana successfully identified specific enzymes with the ability to glucosylate cytokinins at the N7 and N9 positions. researchgate.netnih.gov
Characterization of UGT76C1 and UGT76C2 in N-Glucoside Formationresearchgate.netfrontiersin.orgnih.govyork.ac.uk
Within the vast UGT superfamily in Arabidopsis, two closely related enzymes, UGT76C1 and UGT76C2, have been definitively identified as cytokinin N-glucosyltransferases. nih.govfrontiersin.orgmdpi.com These enzymes catalyze the formation of both N7- and N9-glucosides from various cytokinin bases. researchgate.netnih.gov
Biochemical analyses have shown that both UGT76C1 and UGT76C2 recognize a range of classical cytokinins as substrates, including trans-zeatin (B1683218), N6-benzyladenine, and crucially, isopentenyladenine (iP). researchgate.netmdpi.com When incubated with iP, these enzymes produce both isopentenyladenine-7-glucoside (iP7G) and isopentenyladenine-9-glucoside (iP9G). nih.gov Studies have shown that UGT76C2 has a more significant role in maintaining cytokinin homeostasis compared to UGT76C1. frontiersin.org
Experiments using transgenic Arabidopsis plants have confirmed the in vivo function of these enzymes. Overexpression of UGT76C1 or UGT76C2 resulted in plants with phenotypes indicative of cytokinin deficiency and a reduced sensitivity to the hormone. fu-berlin.de Conversely, knockout mutants for ugt76c2 showed increased sensitivity to cytokinin. nih.gov The overexpression of AtUGT76C2 in rice also led to an increase in cytokinin glucosides. frontiersin.orgnih.gov This demonstrates that these UGTs are key players in deactivating cytokinins by converting them into N-glucosides. frontiersin.orgnih.gov
| Enzyme | Substrates | Products | Primary Function |
|---|---|---|---|
| UGT76C1 | Isopentenyladenine (iP), trans-Zeatin, N6-benzyladenine | N7- and N9-glucosides (e.g., iP7G, iP9G) | Cytokinin N-glucosylation researchgate.netnih.gov |
| UGT76C2 | Isopentenyladenine (iP), trans-Zeatin, N6-benzyladenine | N7- and N9-glucosides (e.g., iP7G, iP9G) | Major contributor to cytokinin N-glucosylation and homeostasis frontiersin.orgoup.com |
Isopentenyladenine (iP) as the Primary Precursor for N9-Glucosylationnih.govmdpi.comnih.gov
The direct precursor for the synthesis of isopentenyladenine-9-glucoside is the active cytokinin base, isopentenyladenine (iP). nih.gov The enzymes UGT76C1 and UGT76C2 directly utilize iP, transferring a glucose molecule to the N9 position of its purine ring. researchgate.netmdpi.com Isopentenyladenine itself is a key compound in the cytokinin biosynthetic pathway. nih.gov The formation of iP-type cytokinins begins with the production of iP riboside 5ʹ-monophosphates (iPRP), which are then converted to the free base form, iP. nih.gov This active iP base is then available for glucosylation by UGT76C2 and UGT76C1, leading to the formation of the generally inactive iP9G and iP7G. nih.gov While N-glucosylation of iP was long considered a permanent inactivation, recent studies suggest that iP9G may retain some ability to delay leaf senescence, though it is less active than the iP base. nih.govresearchgate.net However, metabolic studies in Arabidopsis cell cultures indicated that unlike trans-zeatin (tZ) N-glucosides, the N-glucosides of iP were not converted back to the active iP base, supporting the view of this pathway as a primary deactivation route for iP. nih.gov
Regulatory Mechanisms Governing N-Glucoside Synthesismdpi.com
The synthesis of cytokinin N-glucosides is a tightly regulated process, influenced by the developmental stage of the plant and the specific tissues involved. The expression levels of the genes encoding the key enzymes, UGT76C1 and UGT76C2, are not uniform throughout the plant or its lifecycle. mdpi.com
In Arabidopsis, the expression of UGT76C2 is generally higher than that of UGT76C1 in both leaves and roots. mdpi.com The expression patterns change during plant development. For instance, in leaves, the highest expression of UGT76C2 is observed in very young plants (3 days after sowing) and then gradually decreases. mdpi.com In contrast, the peak of its transcript level in roots occurs later, at around 14 days after sowing. mdpi.com This differential expression suggests that the N-glucosylation of cytokinins is regulated to meet the specific hormonal requirements of different tissues at various growth stages. Furthermore, studies have indicated that cytokinin N-glucosylation is involved in regulating responses to abiotic stresses like salt and drought. fu-berlin.de
Catabolism and Deactivation Mechanisms of Isopentenyl Adenine 9 Glucoside
Role of Cytokinin Oxidase/Dehydrogenase (CKX) in N-Glucoside Metabolism
The primary enzymes responsible for the irreversible degradation of cytokinins are cytokinin oxidase/dehydrogenases (CKX). frontiersin.org These enzymes catalyze the cleavage of the N6-isoprenoid side chain from unsaturated cytokinins, converting them into adenine (B156593) or its derivatives and a corresponding aldehyde. frontiersin.org This process represents a key mechanism for controlling cytokinin activity. researchgate.net While N-glucosylation is generally considered a deactivation pathway, CKX enzymes have been shown to directly metabolize certain cytokinin N-glucosides, thereby playing a crucial role in their turnover. oup.comoup.com
Specifically, CKX enzymes from various plant species, including Arabidopsis thaliana and maize (Zea mays), can degrade cytokinin N9-glucosides. nih.gov This enzymatic action provides a direct catabolic route for these conjugated forms, influencing their accumulation levels in plant tissues. frontiersin.org The degradation of N9-glucosides by CKX contrasts with that of N7-glucosides, which are generally resistant to this enzymatic cleavage. frontiersin.org This differential metabolism highlights a specific regulatory role for CKX in the catabolism of N9-conjugated cytokinins like iP9G.
Research has demonstrated that the activity of CKX can significantly impact the levels of N-glucosides. For instance, in barley plants overexpressing AtCKX1, a notable decrease in trans-zeatin-N9-glucoside (tZ9G) levels was observed, indicating that CKX activity in roots can affect the amount of N-glucosides transported to other parts of the plant. nih.gov This suggests that the interplay between N-glucosylation and CKX-mediated degradation is a dynamic process that helps fine-tune cytokinin concentrations.
Substrate Specificity of CKX Isozymes Towards Isopentenyl-Adenine-9-Glucoside
The cytokinin oxidase/dehydrogenase enzyme family consists of multiple isozymes, each with distinct substrate specificities, pH optima, and subcellular localizations. researchgate.net Studies on CKX isozymes from Arabidopsis thaliana (AtCKX) and Zea mays (ZmCKX) have revealed significant preferences among different cytokinin forms.
Several CKX isozymes show a high affinity for N9-glucosides, particularly iP9G. oup.com Notably, Arabidopsis isozymes AtCKX1 and AtCKX7 exhibit a strong preference for iP9G, especially under weakly acidic conditions. oup.comresearchgate.net Research has reported a degradation rate for iP9G by AtCKX1 and AtCKX7 that was 40-fold higher than for its corresponding free base, isopentenyladenine (iP). frontiersin.org Similarly, four maize CKX isoforms that are targeted to the apoplast (the space outside the cell membrane) preferentially degrade iP9G. frontiersin.org In contrast, N7-glucosides like isopentenyladenine-7-glucoside (iP7G) are resistant to degradation by both Arabidopsis and maize CKX enzymes. frontiersin.org
The table below summarizes the substrate preferences of various CKX isozymes, highlighting their activity towards iP9G.
| Enzyme Isozyme | Source Organism | Preferred Substrate(s) | Activity towards iP9G | Reference |
|---|---|---|---|---|
| AtCKX1 | Arabidopsis thaliana | iP9G, tZ9G | High, especially at acidic pH | frontiersin.orgresearchgate.net |
| AtCKX2 | Arabidopsis thaliana | iP, Zeatin (Z) | Low | researchgate.net |
| AtCKX4 | Arabidopsis thaliana | iP, Z | Low | researchgate.net |
| AtCKX7 | Arabidopsis thaliana | iP9G | High, especially at acidic pH | frontiersin.orgresearchgate.net |
| ZmCKX2, ZmCKX3, ZmCKX4a, ZmCKX4b | Zea mays | iP9G | Preferential degradation | frontiersin.org |
| ZmCKX10 | Zea mays | cis-Zeatin, iP9G, tZ9G | Efficient degradation | oup.com |
Metabolic Stability and Non-Reversibility of this compound in Plant Systems
The formation of N-glucosides is generally considered a mechanism for irreversible deactivation of cytokinins. oup.com This is particularly true for iP-type N-glucosides. frontiersin.orgfrontiersin.org Studies using radiolabeled compounds in Arabidopsis cell cultures have confirmed that iP9G is metabolically stable and does not appear to be converted back to its active free-base form, isopentenyladenine (iP). nih.govresearchgate.net
When exogenously applied to Arabidopsis seedlings, both iP7G and iP9G accumulate to high levels without any detectable conversion back to iP. nih.govresearchgate.net This is in stark contrast to trans-zeatin (B1683218) N-glucosides (tZ-N7G and tZ-N9G), which can be hydrolyzed back to the active trans-zeatin base. frontiersin.orgresearchgate.net The inability of plant systems to efficiently cleave the glucose moiety from the N9 position of iP makes this conjugation a terminal step. nih.gov This metabolic stability ensures that once iP is converted to iP9G, it is effectively removed from the pool of active cytokinins, unless it is degraded by CKX enzymes. frontiersin.orgfrontiersin.org
The resistance of the N-glucoside bond to cleavage by general β-glucosidases further supports the role of iP-N-glucosides as products of irreversible deactivation. nih.gov This non-reversibility is a key feature that distinguishes the regulation of iP-type cytokinins from that of zeatin-type cytokinins.
Contribution to Cytokinin Homeostasis and Active Cytokinin Pool Regulation
The formation and subsequent catabolism or accumulation of this compound are integral to maintaining cytokinin homeostasis. nih.govfrontiersin.org N-glucosylation acts as a rapid and efficient mechanism to reduce the pool of active cytokinins, particularly in situations of sudden overproduction or overabundance of iP-type cytokinins. frontiersin.orgfrontiersin.org By converting active iP into the inactive and metabolically stable iP9G, plants can swiftly buffer cytokinin levels and prevent inappropriate physiological responses. nih.gov
The accumulation of iP N-glucosides, such as iP9G, to high levels in certain tissues or under specific conditions, like leaf senescence, is a testament to their role as end-products of deactivation. nih.govfrontiersin.org While iP9G itself is biologically inactive and cannot activate cytokinin receptors, its formation directly depletes the active iP pool. frontiersin.orgnih.gov
Although considered an irreversible deactivation product, the fact that iP9G is a preferred substrate for certain CKX isozymes means it can be permanently removed from the system. frontiersin.orgresearchgate.net This provides a comprehensive regulatory loop: excess iP is deactivated to iP9G, which can then be degraded by specific CKX enzymes. This process ensures a tightly controlled regulation of active cytokinin levels, which is essential for normal plant growth and development. frontiersin.orgnih.gov Recent studies have also shown that while generally inactive in most bioassays, iP9G can delay leaf senescence, suggesting it might have specific functions or be recognized by a yet unknown signaling pathway under certain conditions. nih.govnih.gov
Biological Activities and Physiological Roles of Isopentenyl Adenine 9 Glucoside
Modulation of Leaf Senescence
One of the most significant and well-documented roles of Isopentenyl-Adenine-9-glucoside is its ability to modulate leaf senescence, the final stage of leaf development characterized by the degradation of cellular structures and macromolecules. sci-hub.red
A primary indicator of leaf senescence is the breakdown of chlorophyll (B73375). nih.gov Experimental studies have demonstrated that the exogenous application of iP9G can effectively delay this process. nih.govfrontiersin.org In detached cotyledon senescence assays using the model plant Arabidopsis thaliana, cotyledons were floated on a buffer solution supplemented with iP9G. nih.govresearchgate.net These experiments revealed that iP9G, similar to the active cytokinin isopentenyladenine (iP), significantly delays chlorophyll degradation. nih.gov The chlorophyll levels in cotyledons treated with iP9G were observed to be two to three times higher than in the control group treated with a solvent. nih.gov This preservation of chlorophyll serves as strong evidence for the role of iP9G in delaying the onset and progression of leaf senescence. nih.govresearchgate.net
Table 1: Effect of this compound on Chlorophyll Retention in Detached Cotyledons
| Treatment | Concentration | Outcome | Reference |
| This compound (iP9G) | 0.1 µM & 1.0 µM | Significant delay in chlorophyll degradation compared to control. | nih.gov |
| Isopentenyladenine (iP) | 0.1 µM & 1.0 µM | Significant delay in chlorophyll degradation, comparable to iP9G. | nih.gov |
| Control (DMSO) | 0.1% | Normal progression of chlorophyll degradation. | nih.gov |
Transcriptomic Regulation and Gene Expression Profiling
To understand the molecular mechanisms underlying its activity, transcriptomic studies have been conducted to analyze the changes in gene expression in response to iP9G treatment during senescence. nih.govnih.gov
Transcriptomic analysis has shown that iP9G treatment leads to the upregulation of a select group of cytokinin-associated genes. nih.govnih.govresearchgate.net A notable example is the induction of the type-A response regulator ARR6. nih.govnih.gov Type-A ARRs are known to be primary response genes in the cytokinin signaling pathway and often act as negative regulators. mdpi.com The upregulation of ARR6 by iP9G suggests an activation of the cytokinin signaling cascade, which is linked to the delay in senescence. nih.gov Studies using plants with a reporter gene fused to the ARR6 promoter have confirmed its induction by both iP and iP9G. nih.gov While direct upregulation of ARR7 and CKX4 by iP9G in this specific context is less explicitly detailed, the general understanding is that iP9G's activity involves the modulation of such cytokinin-responsive genes. nih.govmdpi.comresearchgate.net
A key finding from the transcriptomic studies is that iP9G has a very limited impact on global gene expression when compared to highly active cytokinins like isopentenyladenine (iP). nih.govnih.govresearchgate.net While iP treatment significantly alters the expression of a large number of genes, including those related to photosynthesis and catabolic processes, the effect of iP9G is much more targeted. nih.govnih.gov The few genes that are affected by iP9G are primarily related to the cytokinin pathway, such as ARR6. nih.govresearchgate.net This suggests that iP9G does not function as a broad-spectrum cytokinin but rather has a more specialized role, particularly in the context of senescence. nih.gov
Table 2: Summary of Transcriptomic Effects of this compound During Senescence
| Aspect | Observation | Implication | Reference |
| Global Gene Expression | Minimal or limited effects on the overall transcriptome. | Specialized function rather than broad cytokinin activity. | nih.govnih.govresearchgate.net |
| Specific Gene Upregulation | Upregulation of specific cytokinin-associated genes, notably the type-A response regulator ARR6. | Activation of a targeted cytokinin signaling response related to senescence. | nih.govnih.gov |
Differential Activity in Standard Plant Bioassays
The biological activity of cytokinins is often evaluated through a range of standard bioassays that measure different physiological responses. In these assays, iP9G exhibits a markedly different profile compared to active cytokinins. nih.govnih.gov
A classic bioassay for cytokinin activity is the promotion of shoot regeneration from callus tissue. nih.gov Active cytokinins, in combination with auxins, stimulate cell division and differentiation, leading to the formation of shoots. nih.gov However, experiments have shown that this compound is inactive in this regard. nih.govresearchgate.net In shoot regeneration assays using etiolated hypocotyls, the application of iP9G did not promote an increase in callus weight or the regeneration of shoots, a stark contrast to the effects of active cytokinins like iP. nih.gov This lack of activity in promoting shoot regeneration, a hallmark of active cytokinins, further underscores the specialized and context-dependent biological role of iP9G. nih.govnih.gov
Table 3: Activity of this compound in a Shoot Regeneration Bioassay
| Compound | Activity in Shoot Regeneration | Reference |
| This compound (iP9G) | No significant promotion of callus growth or shoot regeneration. | nih.gov |
| Isopentenyladenine (iP) | Promotes callus growth and shoot regeneration. | nih.gov |
Absence of Inhibition in Root Growth Assays
While many cytokinin forms are known to inhibit root growth, Isopentenyladenine-9-glucoside (iP9G) has been shown to be largely inactive in this regard. nih.govnih.gov This characteristic distinguishes it from its free-base precursor, N6-(Δ2-isopentenyl)adenine (iP), which demonstrates a clear inhibitory effect on root development. nih.govnih.govresearchgate.net
In specific studies, the effect of various cytokinin forms on root elongation was compared. While the application of iP significantly stunted root growth, treatment with iP9G, as well as its related compound Isopentenyladenine-7-glucoside (iP7G), resulted in root lengths that were not significantly different from the untreated controls. researchgate.netresearchgate.net
Research using Arabidopsis thaliana seedlings provides clear evidence for this lack of inhibition. In these experiments, plants were germinated and then transferred to media containing different cytokinin compounds. The subsequent root growth was measured over several days.
Table 1: Effect of Isopentenyladenine and its N-glucosides on Arabidopsis Root Growth
| Treatment (1 µM) | Average Root Growth (from day 4 to day 9) | Inhibition Compared to Control |
| Control (DMSO) | High | None |
| Isopentenyladenine (iP) | Low (Significantly reduced) | Strong Inhibition |
| Isopentenyladenine-9-glucoside (iP9G) | High (No significant difference from control) | No Inhibition |
| Isopentenyladenine-7-glucoside (iP7G) | High (No significant difference from control) | No Inhibition |
| Data based on findings from root growth assays where plants were transferred to media supplemented with the indicated cytokinin or a solvent control. researchgate.netresearchgate.net |
This absence of root growth inhibition is a key physiological trait of iP9G, suggesting that the glucosylation at the N9 position effectively deactivates the inhibitory properties inherent to the iP molecule in the context of root development. nih.govfrontiersin.org This contrasts with other cytokinin N-glucosides, such as trans-zeatin-9-glucoside (tZ9G), which has been shown to have inhibitory effects on root development. nih.govresearchgate.net
Interplay with Other Cytokinin Forms in Plant Developmental Processes
Isopentenyladenine-9-glucoside, while often considered an inactive storage form, plays a role in the broader network of cytokinin regulation and interacts with other cytokinin forms to influence plant development. nih.govfrontiersin.org Its primary role is as a product of conjugation, a process plants use to control the levels of active cytokinins. nih.govpnas.org
The formation of iP9G from the active cytokinin iP is an important homeostatic mechanism. apsnet.org For instance, during blast fungus infection in rice, a massive accumulation of active iP-type cytokinins was observed, followed by a significant increase in the levels of iP9G and iP7G. apsnet.org This indicates that excess active iP is converted to its glucoside forms to modulate the hormonal response. apsnet.org
Although generally inactive, there is evidence that iP9G can be biologically active in specific processes, such as delaying leaf senescence. nih.govnih.gov However, its effect is much more limited compared to iP. Transcriptomic studies have revealed that while iP treatment during senescence affects a wide range of genes, iP9G application alters the expression of only a small subset of cytokinin-related genes. nih.govnih.gov Notably, one of the genes upregulated by iP9G is the type-A response regulator ARR6, which is also induced by iP, suggesting a shared, albeit limited, signaling pathway during senescence. nih.govnih.gov
The conversion between active cytokinins and their glucosides is a critical regulatory mechanism. While N-glucosylation is generally seen as a deactivation step, the possibility of converting N-glucosides back to active forms exists, potentially varying between plant species and specific N-glucoside forms. frontiersin.orgresearchgate.net Some recombinant cytokinin oxidase/dehydrogenase (CKX) enzymes have even shown a preference for isopentenyladenine-9-glucoside as a substrate, suggesting a direct role for iP9G in cytokinin degradation pathways. oup.com
Table 2: Comparative Effects of Isopentenyladenine (iP) and Isopentenyladenine-9-glucoside (iP9G)
| Developmental Process | Isopentenyladenine (iP) | Isopentenyladenine-9-glucoside (iP9G) | Key Findings |
| Root Growth | Strong Inhibition | No Inhibition | Glucosylation at the N9 position negates the inhibitory effect of the iP base. nih.govresearchgate.net |
| Leaf Senescence | Strong Delay | Moderate Delay | Both compounds delay senescence, but iP has a much broader impact on gene expression. nih.govnih.gov |
| Shoot Regeneration | Promotes | Little to no activity | iP9G is largely inactive in promoting shoot regeneration from calli. nih.govresearchgate.net |
| Gene Expression (Senescing Cotyledons) | Upregulates hundreds of genes (e.g., photosynthetic genes) and downregulates catabolic genes. | Affects a very limited number of genes, primarily those related to cytokinin signaling like ARR6. | The transcriptomic response to iP9G is minor and a small subset of the response to iP. nih.govnih.gov |
Molecular Mechanisms and Signaling Interactions Involving Isopentenyl Adenine 9 Glucoside
Potential Interactions within Cytokinin Two-Component Signaling Pathways
Isopentenyl-Adenine-9-glucoside (iP9G) is an N-glucoside of the cytokinin isopentenyladenine (iP). nih.gov For many years, N-glucosides of cytokinins were largely considered to be inactive and irreversibly conjugated forms. nih.govcuni.cz However, recent research indicates that iP9G can exhibit biological activity, particularly in delaying leaf senescence, suggesting it interacts with the plant's signaling machinery. nih.govresearchgate.net
The primary mechanism for cytokinin perception and signal transduction in plants is the two-component signaling (TCS) pathway. univr.it This pathway begins with the binding of an active cytokinin molecule to a histidine kinase receptor, often located in the endoplasmic reticulum membrane. researchgate.netunivr.it This binding initiates a phosphorelay cascade, where a phosphate (B84403) group is transferred through a series of proteins, ultimately leading to the activation of nuclear response regulators. univr.it These response regulators, specifically the type-B Arabidopsis Response Regulators (ARRs), are transcription factors that modulate the expression of cytokinin-responsive genes. nih.govresearchgate.net
While iP9G is generally considered to have little to no activity in many standard cytokinin bioassays, transcriptomic analysis of senescing cotyledons treated with iP9G revealed limited but specific effects on gene expression. nih.govresearchgate.net The few genes that were affected are cytokinin-related, indicating a potential, albeit subtle, interaction with the TCS pathway. nih.govresearchgate.net This suggests that iP9G may function as an active cytokinin specifically during the process of senescence. nih.govresearchgate.net The precise nature of this interaction, whether through direct binding to receptors (perhaps with low affinity) or through conversion to a more active form, remains an area of active investigation.
Genetic Studies and Mutant Analysis in Elucidating iP9G Function (e.g., Arabidopsis arr6 mutant)
Genetic studies, particularly the analysis of mutants in the cytokinin signaling pathway, have been instrumental in understanding the function of various cytokinin forms, including iP9G. In the model plant Arabidopsis thaliana, the type-A Arabidopsis Response Regulators (ARRs) act as negative regulators of cytokinin signaling; their genes are rapidly induced by cytokinins and function in a negative feedback loop. univr.itnih.gov
Transcriptomic studies have shown that the genetic signature of iP9G activity during senescence mirrors that of its parent compound, isopentenyladenine (iP), specifically in its effect on the type-A response regulator ARR6. nih.govresearchgate.net This finding is significant because it links iP9G's biological activity directly to a known component of the cytokinin signaling cascade. The upregulation of genes like ARR6 is a hallmark of cytokinin response. nih.govunivr.it
The study of loss-of-function mutants, such as arr6, provides further insight. For instance, analysis of various arr mutants has revealed their roles in processes like cold stress response, demonstrating the diverse functions of these signaling components. nih.gov By observing the phenotypic or transcriptomic effects of iP9G application in wild-type plants versus mutants like arr6, researchers can dissect the specific pathways through which iP9G exerts its effects. If the effects of iP9G are diminished or absent in an arr6 mutant, it would provide strong evidence that ARR6 is a necessary component for iP9G's function in that context.
| Compound | Effect on General Gene Expression | Effect on Cytokinin-Related Genes | Notable Target Gene |
|---|---|---|---|
| Isopentenyladenine (iP) | Upregulates photosynthetic genes, downregulates catabolic genes | Significant upregulation | ARR6 |
| This compound (iP9G) | Limited effects | Minor but specific upregulation, similar to iP | ARR6 |
| Isopentenyladenine-7-glucoside (iP7G) | No significant alteration | No significant effect | N/A |
Influence on Phytohormone Crosstalk Networks
Plant physiological processes, including growth, development, and senescence, are not governed by single hormones in isolation but rather by a complex network of interactions and balances between different phytohormones. researchgate.netfrontiersin.org This "crosstalk" involves synergistic and antagonistic interactions that fine-tune the plant's response to developmental cues and environmental stimuli. frontiersin.orgfrontiersin.org The cytokinin signaling pathway is a key player in this network, interacting with hormones such as auxin, ethylene (B1197577), abscisic acid, and gibberellic acid. researchgate.netnih.gov
The activity of iP9G, particularly its role in delaying leaf senescence, positions it within this intricate hormonal crosstalk. Leaf senescence is a highly regulated process influenced by a balance of hormones; cytokinins are well-known senescence inhibitors, while hormones like ethylene and abscisic acid are promoters. researchgate.net By exhibiting cytokinin-like activity during senescence, iP9G likely influences the balance of this network. nih.gov
Advanced Methodologies for Isopentenyl Adenine 9 Glucoside Research
Chromatographic and Spectrometric Techniques for Quantification
The precise quantification of cytokinins like iP9G from complex plant matrices is a significant analytical challenge due to their low concentrations and the presence of numerous interfering substances. researchgate.net Modern chromatographic and spectrometric methods have become indispensable for this purpose. springernature.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the sensitive and selective quantification of cytokinins. nih.govnih.gov This technique combines the separation capabilities of HPLC with the mass-analyzing capabilities of MS/MS, allowing for the identification and quantification of specific cytokinin species, including iP9G, even at femtomolar levels. nih.gov The use of an electrospray interface (ESI) is common for ionizing the cytokinin molecules. nih.gov
Recent advancements include the use of ultra-performance liquid chromatography (UPLC), which offers faster analysis times and improved resolution compared to standard HPLC. nih.gov In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, providing high selectivity and minimizing matrix effects. nih.gov This approach has been successfully used for the qualitative and quantitative analysis of over 50 natural cytokinins in small amounts of plant tissue. nih.gov
A study on kiwifruit utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify various cytokinins, including iP9G, in the outer pericarp tissue during development. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the analysis of phytohormones. springernature.comspringernature.com It combines the high-throughput separation of compounds by liquid chromatography with the sensitive detection capabilities of mass spectrometry, enabling the analysis of molecules like iP9G within complex biological samples. springernature.comlifeasible.com
For cytokinin analysis, LC-MS methods often employ a reversed-phase column for separation. oup.com The development of methods that allow for the simultaneous analysis of multiple classes of phytohormones, including cytokinins and auxins, from a single sample extract has streamlined the analytical process. springernature.com A sensitive LC-MS method using a single-quadrupole mass spectrometer with an electrospray ionization source has been developed for the quantitative analysis of various natural cytokinins. researchgate.net This method achieved detection limits in the range of 10 to 50 femtomoles. researchgate.net
The table below summarizes the LC-MS conditions used in a study for the analysis of cytokinins, including iP9G.
| Parameter | Specification |
| HPLC System | Ultimate 3000 (Dionex) |
| Mass Spectrometer | 3200 Q TRAP (Applied Biosystems) |
| Column | Luna C18(2) (150 mm × 2 mm, 3 µm, Phenomenex) |
| Column Temperature | 35 °C |
| Flow Rate | 0.25 mL/min |
| Mobile Phase A | 5 mM ammonium (B1175870) acetate, pH 4 in water |
| Mobile Phase B | 5 mM ammonium acetate, pH 4, in methanol |
| Gradient | 10% to 40% B over 20 min |
| Ionization Mode | Positive electrospray |
| This table is based on data from a study on cytokinin N-glucosides. nih.gov |
Isotope Dilution Analysis for Precise Quantification
Isotope dilution analysis is a highly accurate method for quantifying compounds in complex mixtures. This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. nih.govrsc.org The ratio of the unlabeled (endogenous) analyte to the labeled standard is then measured by mass spectrometry. rsc.org This approach corrects for losses during sample preparation and purification, as well as for matrix effects during ionization, leading to precise and accurate quantification. rsc.org
Deuterium-labeled internal standards are commonly used for the quantification of cytokinins. nih.gov For instance, a method involving chemical isotope labeling with differential benzylation of the adenine (B156593) skeleton of cytokinins using benzyl (B1604629) bromide and its deuterium-labeled counterpart has been developed. nih.gov This derivatization improves the chromatographic retention and separation on reversed-phase columns and enhances sensitivity, with limits of detection in the range of 0.62–25.9 pg/mL. nih.govresearchgate.net
Gene Expression Analysis: RNA-Sequencing and Transcriptomic Studies
Understanding the molecular mechanisms underlying the effects of iP9G involves studying its impact on gene expression. RNA-sequencing (RNA-seq) has emerged as a powerful tool for transcriptome-wide analysis of cytokinin-responsive genes. researchgate.netoup.comnih.gov
RNA-seq provides a comprehensive view of the transcriptome, allowing for the identification of novel genes and alternative splicing events that may not be represented on microarrays. researchgate.netoup.com Studies in Arabidopsis thaliana have used RNA-seq to identify a robust set of cytokinin-regulated genes. researchgate.netnih.gov These analyses have revealed that cytokinin treatment affects genes involved in various processes, including secondary metabolism (e.g., flavonoid and phenylpropanoid biosynthesis) and the regulation of the cellular redox state. researchgate.netnih.gov
A transcriptomic study on detached cotyledons of Arabidopsis showed that while isopentenyladenine (iP) upregulates photosynthetic genes and downregulates catabolic genes, iP9G has a more limited effect on gene expression. nih.govresearchgate.net However, the few genes affected by iP9G are related to cytokinin signaling, such as the type-A response regulator ARR6, suggesting a specific role for iP9G in senescence. nih.govresearchgate.net Similar transcriptomic analyses have been conducted in other plant species, such as rice and tomato, to identify cytokinin-responsive genes. nih.govplos.org
The table below shows a selection of cytokinin-related genes in tomato and their response to cytokinin treatment, as identified by RNA-sequencing.
| Gene | Function | Fold Change (2h treatment) | Fold Change (24h treatment) |
| SlHK4 | Cytokinin Receptor | Induced | Induced |
| SlRRAs | Type-A Response Regulators | Induced | Induced |
| SlCKXs | Cytokinin Oxidases | Induced | Induced |
| This table is based on data from a transcriptomic analysis of cytokinin response in tomato leaves. plos.org |
Application of Radiolabeled Isotopes in Metabolic Flux Studies
Radiolabeled isotopes, such as ¹⁴C and ³H, are invaluable tools for tracing the metabolic fate of compounds within an organism. pnas.org In the context of iP9G research, feeding plants or cell cultures with radiolabeled precursors allows for the investigation of its biosynthesis, transport, and conversion to other metabolites. pnas.orgnih.gov
For example, experiments using ¹⁴C-labeled trans-zeatin (B1683218) fed to Arabidopsis roots have helped to elucidate the various metabolic conversions that cytokinins undergo. nih.gov Similarly, studies with radiolabeled iP have confirmed its conversion to other cytokinin forms in Arabidopsis cell cultures. nih.gov These metabolic flux studies provide a dynamic view of how cytokinin pools are maintained and regulated within the plant. researchgate.netnih.gov Early studies on the effect of cytokinins on nutrient transport utilized ¹⁴C-labeled amino acids to demonstrate their movement to the site of kinetin (B1673648) application. frontiersin.org
Development and Utilization of Genetic Manipulation and Mutant Lines for Functional Characterization
The functional characterization of genes involved in the metabolism and signaling of iP9G heavily relies on genetic manipulation and the analysis of mutant lines, particularly in model organisms like Arabidopsis thaliana. nih.govpnas.org
By creating and analyzing mutants with altered cytokinin levels or signaling, researchers can directly assess the physiological roles of specific cytokinin species. For instance, the analysis of Arabidopsis mutants deficient in certain isopentenyltransferase (IPT) genes, which are involved in cytokinin biosynthesis, has provided direct evidence for the roles of different cytokinins in plant development and stress responses. nih.govpnas.orgnih.gov The atipt1;3;5;7 quadruple mutant, for example, has severely reduced levels of isopentenyladenine and trans-zeatin and their derivatives, leading to retarded growth. nih.govpnas.org
Conversely, mutants in cytokinin oxidase/dehydrogenase (CKX) genes, which are responsible for cytokinin degradation, exhibit increased cytokinin levels and associated phenotypes. nih.gov The study of these mutants has been instrumental in understanding the negative regulation of drought and salt stress responses by cytokinins. nih.gov
The table below lists key genes involved in cytokinin biosynthesis in Arabidopsis and the effect of their mutation on cytokinin levels.
| Mutant Line | Affected Genes | Effect on Cytokinin Levels |
| atipt1;3;5;7 | ATP/ADP Isopentenyltransferases | Severely decreased levels of isopentenyladenine and trans-zeatin types. nih.govpnas.org |
| atipt2;9 | tRNA Isopentenyltransferases | Lacked cis-zeatin-type cytokinins. nih.gov |
| This table is based on data from studies on Arabidopsis mutants. nih.govpnas.org |
The use of these advanced methodologies provides a multi-faceted approach to understanding the complex biology of isopentenyl-adenine-9-glucoside, from its chemical properties to its intricate roles in the life of a plant.
Evolutionary and Comparative Aspects of Cytokinin N Glucosylation
Evolutionary Development of N-Glucoside Formation as a Cytokinin Deactivation Mechanism
The formation of cytokinin N-glucosides is an evolutionarily advanced characteristic of the plant kingdom. frontiersin.org Comprehensive screening across various life forms reveals that N-glucosides are largely absent or found in barely detectable amounts in fungi, algae, and bryophytes (mosses). frontiersin.org In stark contrast, these conjugates are the most abundant group of cytokinin metabolites in many vascular plants. nih.govfrontiersin.org This distribution strongly suggests that N-glucosylation as a mechanism for deactivating biologically active cytokinin bases is an evolutionarily young innovation that coincided with the increasing complexity of plant life. frontiersin.org
In vascular plants, the accumulation of N-glucosides is a primary response to an overabundance of cytokinins, whether from endogenous overproduction or external application. frontiersin.org This rapid conjugation serves as a crucial mechanism to quickly attenuate the levels of active cytokinins, thereby maintaining hormonal balance. frontiersin.org The enzymes responsible for this process are uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). In the model plant Arabidopsis thaliana, two specific UGTs, UGT76C1 and UGT76C2, have been identified as the key players in forming N7- and N9-glucosides. mdpi.comnih.gov The evolution of these specific enzymes provided vascular plants with a sophisticated tool for fine-tuning hormonal responses, a necessity for regulating complex developmental processes. nih.gov
Comparative Analysis of N7- and N9-Glucoside Metabolism Across Diverse Plant Lineages
While N-glucosylation is a shared feature among vascular plants, the metabolism and relative abundance of N7- and N9-glucosides exhibit significant variation across different plant lineages, particularly between monocotyledonous and dicotyledonous plants. nih.govfrontiersin.org
In the dicot Arabidopsis thaliana, N-glucosides, especially N7-glucosides, represent the predominant form of cytokinins and accumulate progressively throughout the plant's life. frontiersin.orgnih.gov For example, during leaf senescence, there is a sharp increase in N-glucosides, with N7-glucosides showing the most significant accumulation, followed by N9-glucosides. frontiersin.org
Conversely, in monocots like maize (Zea mays), the metabolic profile appears distinct. Young maize leaves are largely devoid of cytokinin N-glucosides, suggesting a different strategy for managing cytokinin homeostasis compared to dicots. frontiersin.org Enzymatic studies highlight these differences further. The maize enzyme Zm-p60.1 can hydrolyze trans-zeatin (B1683218) N9-glucoside (tZ9G) back to its active base, but it cannot act on the N7-glucoside (tZ7G). frontiersin.orgnih.gov Furthermore, cytokinin oxidase/dehydrogenase (CKX) enzymes from both maize and Arabidopsis show a clear preference for degrading the N9-glucoside of N6-(Δ2-isopentenyl)adenine (iP9G), while the corresponding N7-glucoside (iP7G) is resistant to degradation by these enzymes. frontiersin.orgnih.gov This differential enzymatic activity is consistent with the observation that iP9G is generally less abundant than iP7G in Arabidopsis. frontiersin.org
| Plant Lineage | Presence of N-Glucosides | Predominant Forms/Remarks |
|---|---|---|
| Fungi/Algae | None or barely detectable frontiersin.org | N-glucosylation is not a significant metabolic pathway. frontiersin.org |
| Bryophytes (e.g., Mosses) | None or barely detectable nih.govfrontiersin.org | Lacks the advanced mechanism for cytokinin deactivation via N-glucosylation. frontiersin.org |
| Dicotyledons (e.g., Arabidopsis) | Highly abundant nih.govfrontiersin.org | N7-glucosides often predominate and accumulate with age. Both N7- and N9-glucosides are major metabolites. frontiersin.orgnih.gov |
| Monocotyledons (e.g., Maize) | Abundant, but with distinct profiles frontiersin.org | Young leaves may lack N-glucosides. Shows specific enzymatic activity, such as hydrolysis of tZ9G but not tZ7G. frontiersin.orgnih.gov |
Functional Divergence within the Cytokinin Conjugate Family and their Physiological Significance
Initially, N-glucosides were considered biologically inactive, terminal products of cytokinin deactivation. mdpi.comnih.gov However, recent research has revised this view, revealing a significant functional divergence among cytokinin conjugates, indicating that their roles are more complex than simple irreversible inactivation. nih.govnih.gov
A key functional split appears to be based on the cytokinin side chain.
iP-type N-glucosides , such as Isopentenyl-Adenine-9-glucoside (iP9G), are largely considered products of irreversible deactivation. frontiersin.org The N9-glucoside of iP is a preferred substrate for degradation by CKX enzymes, providing a pathway for its permanent removal from the cell. frontiersin.orgnih.gov In contrast, the N7-glucoside is resistant to CKX, suggesting it may be a more stable, terminal end-product. frontiersin.org This system allows for the rapid and efficient disposal of excess iP-type cytokinins.
trans-Zeatin (tZ)-type N-glucosides show evidence of being part of a reversible inactivation pathway. Studies in both monocots and dicots have demonstrated that tZ N7- and N9-glucosides can be hydrolyzed back to the active free base, trans-zeatin. frontiersin.orgnih.gov This suggests they can function as readily available storage forms that can be reactivated when needed, adding a layer of dynamic control to cytokinin signaling.
This functional divergence highlights a sophisticated regulatory system. The irreversible degradation of iP9G provides a mechanism for decisive removal of a potent cytokinin, while the potential for reactivating tZ-glucosides allows for a more nuanced modulation of hormone levels in response to developmental or environmental cues. Furthermore, the detection of N-glucosides in xylem sap and their prevalence in the extracellular space (apoplast) point to a possible role as transport forms within the plant. nih.govfrontiersin.org
| Conjugate Type | Susceptibility to CKX Degradation | Reversibility (Hydrolysis to Active Base) | Primary Physiological Role |
|---|---|---|---|
| iP-N7-glucoside (iP7G) | Resistant in Arabidopsis and maize frontiersin.orgnih.gov | No conversion observed in Arabidopsis nih.gov | Irreversible deactivation/terminal storage frontiersin.org |
| iP-N9-glucoside (iP9G) | Preferentially degraded by AtCKX1/7 and maize CKXs frontiersin.orgnih.gov | No conversion observed in Arabidopsis nih.gov | Irreversible deactivation via degradation frontiersin.org |
| trans-Zeatin-N7-glucoside (tZ7G) | Not a primary substrate for CKX | Hydrolysis to tZ demonstrated in Arabidopsis nih.gov | Reversible inactivation/storage frontiersin.orgnih.gov |
| trans-Zeatin-N9-glucoside (tZ9G) | Not a primary substrate for CKX | Hydrolysis to tZ by maize enzyme Zm-p60.1 and in Arabidopsis frontiersin.orgnih.gov | Reversible inactivation/storage; potential transport form frontiersin.orgnih.gov |
Q & A
Q. How can machine learning improve predictive models of the compound’s bioavailability in soil-plant systems?
- Methodological Answer : Train random forest models on datasets encompassing soil pH, organic matter content, and microbial activity. Feature importance analysis identifies key bioavailability drivers. Validate with isotopic tracing (¹⁴C-labeled compound) to quantify root uptake efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
